Cas no 1240567-54-7 (3,5-Dibromo-1-propyl-1H-1,2,4-triazole)

3,5-Dibromo-1-propyl-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 3,5-Dibromo-1-propyl-1H-1,2,4-triazole
-
- MDL: MFCD16811113
- インチ: 1S/C5H7Br2N3/c1-2-3-10-5(7)8-4(6)9-10/h2-3H2,1H3
- InChIKey: GAUPJKRMWAPFQY-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(=NN1CCC)Br
計算された属性
- せいみつぶんしりょう: 268.899
- どういたいしつりょう: 266.901
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7
3,5-Dibromo-1-propyl-1H-1,2,4-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423114-10 g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 10g |
€1330.40 | 2023-04-24 | ||
abcr | AB423114-10g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole; . |
1240567-54-7 | 10g |
€1330.40 | 2025-02-14 | ||
abcr | AB423114-1g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole; . |
1240567-54-7 | 1g |
€542.30 | 2025-02-14 | ||
A2B Chem LLC | AJ26741-2g |
3,5-dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 95+% | 2g |
$759.00 | 2024-01-04 | |
A2B Chem LLC | AJ26741-5g |
3,5-dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 95+% | 5g |
$1591.00 | 2024-04-20 | |
abcr | AB423114-25g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole; . |
1240567-54-7 | 25g |
€1851.50 | 2025-02-14 | ||
abcr | AB423114-1 g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 1g |
€542.30 | 2023-04-24 | ||
Chemenu | CM338268-1g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 95%+ | 1g |
$732 | 2023-01-10 | |
Chemenu | CM338268-10g |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 95%+ | 10g |
$3165 | 2023-01-10 | |
A2B Chem LLC | AJ26741-25g |
3,5-dibromo-1-propyl-1H-1,2,4-triazole |
1240567-54-7 | 95+% | 25g |
$3024.00 | 2024-04-20 |
3,5-Dibromo-1-propyl-1H-1,2,4-triazole 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
3,5-Dibromo-1-propyl-1H-1,2,4-triazoleに関する追加情報
Professional Introduction to 3,5-Dibromo-1-propyl-1H-1,2,4-triazole (CAS No: 1240567-54-7)
3,5-Dibromo-1-propyl-1H-1,2,4-triazole (CAS No: 1240567-54-7) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, characterized by a three-membered nitrogen-containing ring fused with a benzene-like structure. The presence of bromine substituents at the 3rd and 5th positions, along with a propyl group at the 1st position, imparts unique electronic and steric properties that make it a versatile intermediate in synthetic chemistry.
The structure of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole features a rigid aromatic system with electron-withdrawing bromine atoms and an alkyl substituent. This configuration allows for diverse chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The compound’s stability under various reaction conditions further enhances its utility in organic synthesis.
In recent years, 3,5-Dibromo-1-propyl-1H-1,2,4-triazole has been explored for its potential applications in drug discovery. Its brominated triazole core is particularly interesting because it can serve as a scaffold for developing novel pharmacophores. Researchers have leveraged its reactivity to create derivatives with enhanced biological activity. For instance, studies have shown that modifications at the propyl and bromine positions can influence the compound’s interaction with biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole is its role in the development of antimicrobial agents. The triazole ring is known for its ability to disrupt fungal cell membranes and inhibit bacterial growth. The addition of bromine atoms increases the compound’s lipophilicity and binding affinity to microbial enzymes. Recent publications highlight its efficacy against drug-resistant strains of bacteria and fungi, suggesting that it could be a key component in next-generation antimicrobial therapies.
Moreover, 3,5-Dibromo-1-propyl-1H-1,2,4-triazole has been investigated for its potential in anticancer research. The bromine substituents enhance the compound’s ability to crosslink with DNA or inhibit kinases involved in tumor proliferation. Preclinical studies have demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines while maintaining lower toxicity toward healthy cells. This selective toxicity makes it an attractive candidate for further development into an anticancer drug.
The synthesis of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions on halogenated precursors followed by alkylation and bromination steps. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible. These synthetic advancements are crucial for ensuring an adequate supply of the compound for research and commercial applications.
The spectroscopic and analytical characterization of 3,5-Dibromo-1-propyl-1H-1,2,4-triazole is essential for confirming its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the compound’s molecular structure. High-resolution mass spectrometry (HRMS) is used to verify its molecular weight and detect any impurities. These analytical methods are critical for ensuring that the compound meets the stringent requirements for pharmaceutical use.
In conclusion,3,5-Dibromo-1-propyl-1H-1,2,4-triazole (CAS No: 1240567-54-7) represents a significant advancement in medicinal chemistry due to its versatile structure and potential therapeutic applications. Its role in developing antimicrobial and anticancer agents underscores its importance in addressing global health challenges. As research continues to uncover new derivatives and applications,this compound will undoubtedly remain at the forefront of pharmaceutical innovation.
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